(2S)-2-amino(413C)butanedioic acid

Catalog No.
S1914390
CAS No.
81201-98-1
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino(413C)butanedioic acid

CAS Number

81201-98-1

Product Name

(2S)-2-amino(413C)butanedioic acid

IUPAC Name

(2S)-2-amino(413C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1

InChI Key

CKLJMWTZIZZHCS-NSQKCYGPSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)[13C](=O)O

L-Aspartic acid-4-13C in Metabolic Studies

L-Aspartic acid-4-13C is a specifically isotopically labeled form of the amino acid L-aspartic acid. The carbon atom at position 4 of the molecule is enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to trace the metabolic fate of L-aspartic acid in living systems through a technique called ¹³C nuclear magnetic resonance (NMR) spectroscopy [].

NMR spectroscopy is a powerful tool that can detect and quantify different molecules based on the specific environment of their atoms. In the case of ¹³C NMR, the carbon-13 isotope creates a distinct signal that can be distinguished from the signal of naturally occurring carbon-12 (¹²C) found in most biological molecules [].

When L-Aspartic acid-4-13C is introduced into a cell or an organism, scientists can track its incorporation into various metabolites by measuring the ¹³C signal in those molecules. This allows them to study the pathways through which L-aspartic acid is metabolized, including its role in processes like protein synthesis, neurotransmitter production, and energy metabolism [].

Applications in Different Research Areas

The use of L-Aspartic acid-4-13C can be applied to various research areas, including:

  • Cancer research: Studying how cancer cells utilize L-aspartic acid compared to healthy cells can help identify potential targets for cancer therapy [].
  • Plant science: Understanding the role of L-aspartic acid in plant nitrogen metabolism and stress responses [].
  • Microbial physiology: Tracing the metabolic pathways of L-aspartic acid in bacteria and other microorganisms [].
  • Drug discovery: Investigating the interaction of drugs with L-aspartic acid metabolism to assess potential side effects or identify new therapeutic targets [].

XLogP3

-2.8

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-(4-~13~C)Aspartic acid

Dates

Modify: 2024-04-14

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